molecular formula C20H28N8O2S B2583495 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,5-dimethylphenyl)thiourea CAS No. 886961-24-6

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,5-dimethylphenyl)thiourea

Cat. No.: B2583495
CAS No.: 886961-24-6
M. Wt: 444.56
InChI Key: YRQOJZRNWUMBRH-UHFFFAOYSA-N
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Description

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,5-dimethylphenyl)thiourea is a complex organic compound that features a triazine ring substituted with morpholine groups and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,5-dimethylphenyl)thiourea typically involves multiple steps One common method starts with the preparation of the triazine core, which is then functionalized with morpholine groups

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,5-dimethylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The morpholine groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,5-dimethylphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets. The triazine ring can bind to enzyme active sites, inhibiting their activity. The thiourea moiety can form strong hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid
  • 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
  • 4-chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}

Uniqueness

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,5-dimethylphenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N8O2S/c1-14-3-4-15(2)16(13-14)21-20(31)26-25-17-22-18(27-5-9-29-10-6-27)24-19(23-17)28-7-11-30-12-8-28/h3-4,13H,5-12H2,1-2H3,(H2,21,26,31)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQOJZRNWUMBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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